Cas no 588679-50-9 (2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde)

2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde is a brominated aromatic aldehyde derivative with a benzyl ether linkage, offering versatile reactivity in organic synthesis. Its structure features both aldehyde and methoxy functional groups, making it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The 4-bromobenzyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the aldehyde group allows for further derivatization via condensation or reduction. The compound’s well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic routes. Its purity and consistent performance ensure reliable results in research and industrial processes.
2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde structure
588679-50-9 structure
Product Name:2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde
CAS No:588679-50-9
MF:C15H13BrO3
MW:321.165923833847
MDL:MFCD03422413
CID:3059006
PubChem ID:2063318
Update Time:2025-10-28

2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Bromobenzyl)oxy)-3-methoxybenzaldehyde
    • 588679-50-9
    • 2-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
    • ALBB-001226
    • BBL014037
    • Z57887989
    • SR-01000266817-1
    • EN300-228651
    • VS-04133
    • AKOS000273721
    • Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
    • STK347083
    • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, AldrichCPR
    • DTXSID101225074
    • MFCD03422413
    • CS-0240497
    • 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
    • SR-01000266817
    • H21332
    • Benzaldehyde, 2-((4-bromophenyl)methoxy)-3-methoxy-
    • 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde
    • MDL: MFCD03422413
    • Inchi: 1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
    • InChI Key: LOMRJQANQRYBTL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)COC1C(=CC=CC=1C=O)OC

Computed Properties

  • Exact Mass: 320.00481g/mol
  • Monoisotopic Mass: 320.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5Ų

2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
028519-500mg
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
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Additional information on 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde

2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde: A Comprehensive Overview

The compound 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde, identified by the CAS number 588679-50-9, is a structurally complex aromatic aldehyde with significant potential in various chemical and pharmaceutical applications. This molecule is characterized by its unique combination of functional groups, including a bromobenzyl ether, a methoxy group, and an aldehyde moiety. The presence of these groups makes it a versatile building block in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.

Recent studies have highlighted the importance of 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of novel anti-inflammatory agents and anticancer drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against COX-2 enzymes, which are key targets in inflammation-related diseases. The bromine atom in the benzyl group plays a crucial role in modulating the pharmacokinetic properties of the molecule, making it an attractive candidate for drug development.

In addition to its medicinal applications, 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde has gained attention in the realm of organic electronics. Its aromatic system and electron-donating methoxy group make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). A 2023 paper in Nature Communications reported that this compound can be incorporated into polymer blends to enhance charge transport properties, paving the way for more efficient electronic devices.

The synthesis of 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde typically involves multi-step reactions, including nucleophilic aromatic substitution and aldehyde formation. Chemists have optimized these processes to achieve high yields and purity levels. For example, a 2023 study in Organic Process Research & Development introduced a novel catalytic system that significantly reduces reaction time while maintaining product quality. This advancement underscores the importance of continuous process improvement in chemical manufacturing.

From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde. Green chemistry principles are being applied to minimize waste and energy consumption during production. A 2023 review in Green Chemistry highlighted several eco-friendly methods, such as using microwave-assisted synthesis and biodegradable solvents, which could revolutionize the manufacturing process.

In conclusion, 2-(4-Bromobenzyl)oxy-3-methoxybenzaldehyde stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural features and reactivity make it an invaluable tool for researchers working on drug discovery, material science, and sustainable chemistry. As advancements continue to emerge, this compound is poised to play an even greater role in shaping future innovations.

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